molecular formula C24H14N6O B11075308 4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile

Cat. No.: B11075308
M. Wt: 402.4 g/mol
InChI Key: CWXVXKNVJSWHNU-UHFFFAOYSA-N
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Description

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile is a complex organic compound that features a benzotriazole moiety, a quinoline derivative, and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of the benzotriazole and quinoline intermediates. The key steps include:

    Formation of Benzotriazole Intermediate: Benzotriazole is synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Quinoline Derivative Preparation: The quinoline derivative is prepared through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The benzotriazole and quinoline intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole or quinoline moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes, DNA, and proteins. The compound can intercalate into DNA, disrupting its structure and function, which may lead to cell death. Additionally, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-benzotriazol-1-yl)-5-[(2-methylquinolin-8-yl)oxy]benzene-1,2-dicarbonitrile is unique due to its combination of benzotriazole and quinoline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H14N6O

Molecular Weight

402.4 g/mol

IUPAC Name

4-(benzotriazol-1-yl)-5-(2-methylquinolin-8-yl)oxybenzene-1,2-dicarbonitrile

InChI

InChI=1S/C24H14N6O/c1-15-9-10-16-5-4-8-22(24(16)27-15)31-23-12-18(14-26)17(13-25)11-21(23)30-20-7-3-2-6-19(20)28-29-30/h2-12H,1H3

InChI Key

CWXVXKNVJSWHNU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=C(C=C(C(=C3)C#N)C#N)N4C5=CC=CC=C5N=N4)C=C1

Origin of Product

United States

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